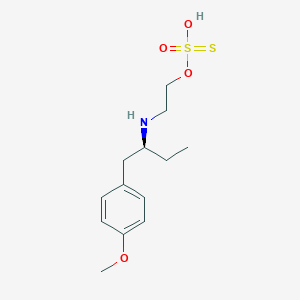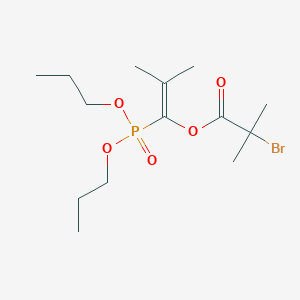
1-(Dipropoxyphosphoryl)-2-methylprop-1-en-1-yl 2-bromo-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dipropoxyphosphoryl)-2-methylprop-1-en-1-yl 2-bromo-2-methylpropanoate is an organic compound characterized by its complex structure, which includes a dipropoxyphosphoryl group, a methylprop-1-en-1-yl group, and a 2-bromo-2-methylpropanoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dipropoxyphosphoryl)-2-methylprop-1-en-1-yl 2-bromo-2-methylpropanoate typically involves multi-step organic reactions. One common method includes the reaction of 2-bromo-2-methylpropanoic acid with a suitable alcohol (such as dipropyl alcohol) in the presence of a phosphorylating agent. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as distillation or chromatography are essential to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Dipropoxyphosphoryl)-2-methylprop-1-en-1-yl 2-bromo-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Elimination: Strong bases like potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted derivatives, alkenes, and alcohols, depending on the specific reaction pathway .
Wissenschaftliche Forschungsanwendungen
1-(Dipropoxyphosphoryl)-2-methylprop-1-en-1-yl 2-bromo-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(Dipropoxyphosphoryl)-2-methylprop-1-en-1-yl 2-bromo-2-methylpropanoate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-2-methylpropanoic acid: Shares the bromo and methyl groups but lacks the dipropoxyphosphoryl and methylprop-1-en-1-yl groups.
Isopropyl 2-bromo-2-methylpropanoate: Similar in structure but with an isopropyl group instead of the dipropoxyphosphoryl group.
Eigenschaften
CAS-Nummer |
37521-21-4 |
|---|---|
Molekularformel |
C14H26BrO5P |
Molekulargewicht |
385.23 g/mol |
IUPAC-Name |
(1-dipropoxyphosphoryl-2-methylprop-1-enyl) 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C14H26BrO5P/c1-7-9-18-21(17,19-10-8-2)12(11(3)4)20-13(16)14(5,6)15/h7-10H2,1-6H3 |
InChI-Schlüssel |
BDAQVFREQBOENO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOP(=O)(C(=C(C)C)OC(=O)C(C)(C)Br)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


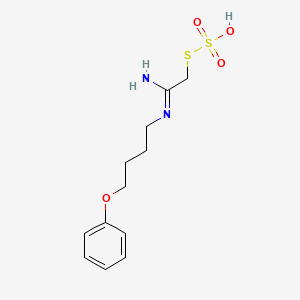
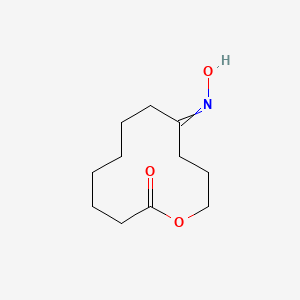
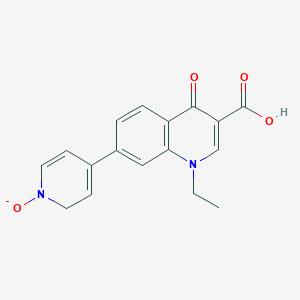
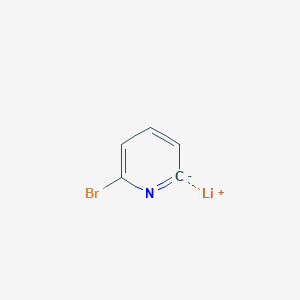



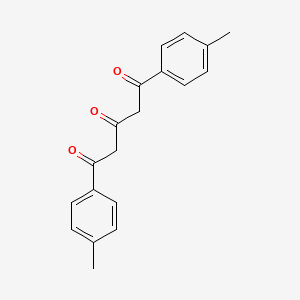
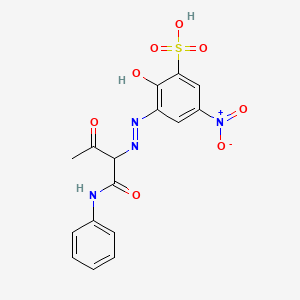
![4-[1-(2-Hydroxy-5-methylphenyl)prop-2-enyl]benzonitrile](/img/structure/B14666917.png)
phosphanium bromide](/img/structure/B14666925.png)


